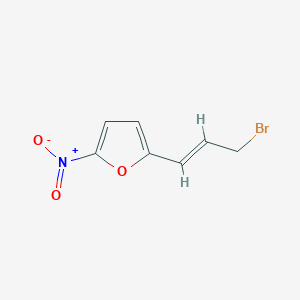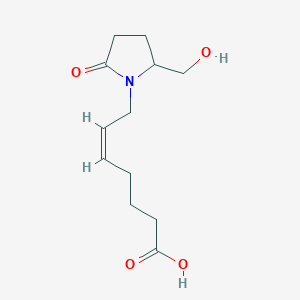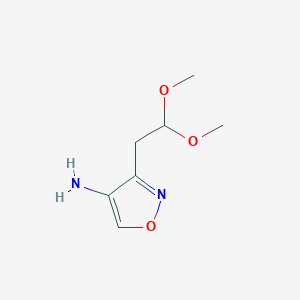
4-Dodecyl-3-methyl-1-phenyl-1H-pyrazol-5-yl ethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dodecyl-3-methyl-1-phenyl-1H-pyrazol-5-yl ethyl carbonate is a complex organic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dodecyl-3-methyl-1-phenyl-1H-pyrazol-5-yl ethyl carbonate typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with dodecyl bromide under basic conditions to form the dodecylated pyrazole intermediate. This intermediate is then reacted with ethyl chloroformate in the presence of a base to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the ethyl carbonate moiety, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Applications De Recherche Scientifique
4-Dodecyl-3-methyl-1-phenyl-1H-pyrazol-5-yl ethyl carbonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its pyrazole core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 4-Dodecyl-3-methyl-1-phenyl-1H-pyrazol-5-yl ethyl carbonate involves its interaction with specific molecular targets. The pyrazole core can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The dodecyl chain can enhance its lipophilicity, improving its interaction with lipid membranes and cellular uptake .
Comparaison Avec Des Composés Similaires
3-Methyl-1-phenyl-1H-pyrazol-5-yl ethyl carbonate: Lacks the dodecyl chain, making it less lipophilic.
4-Dodecyl-1-phenyl-1H-pyrazol-5-yl ethyl carbonate: Lacks the methyl group, potentially altering its reactivity and biological activity.
Uniqueness: 4-Dodecyl-3-methyl-1-phenyl-1H-pyrazol-5-yl ethyl carbonate stands out due to its unique combination of a dodecyl chain, a methyl group, and a pyrazole core. This combination enhances its lipophilicity, reactivity, and potential biological activities, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
821779-83-3 |
|---|---|
Formule moléculaire |
C25H38N2O3 |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
(4-dodecyl-5-methyl-2-phenylpyrazol-3-yl) ethyl carbonate |
InChI |
InChI=1S/C25H38N2O3/c1-4-6-7-8-9-10-11-12-13-17-20-23-21(3)26-27(22-18-15-14-16-19-22)24(23)30-25(28)29-5-2/h14-16,18-19H,4-13,17,20H2,1-3H3 |
Clé InChI |
AORGSOKQNKWYKI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=C(N(N=C1C)C2=CC=CC=C2)OC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



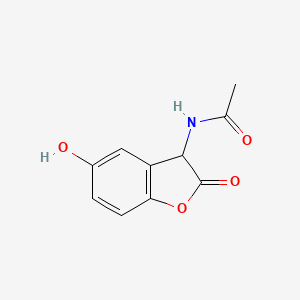
![2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate](/img/structure/B12896510.png)
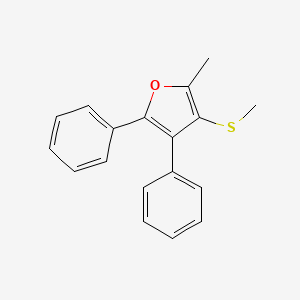
![2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B12896527.png)

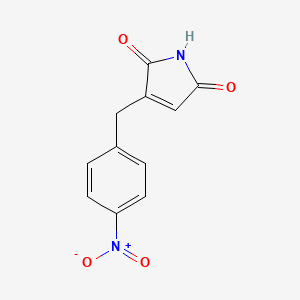
![2,2,2-Trifluoro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12896571.png)
![1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one](/img/structure/B12896575.png)
